molecular formula C6H3ClN2S B1584262 5-Chloro-2,1,3-benzothiadiazole CAS No. 2207-32-1

5-Chloro-2,1,3-benzothiadiazole

Cat. No. B1584262
Key on ui cas rn: 2207-32-1
M. Wt: 170.62 g/mol
InChI Key: VRNJWKISMWDTAY-UHFFFAOYSA-N
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Patent
US07601873B2

Procedure details

A mixture was prepared by mixing 4.0 g (28 mmol) of 4-chloro-o-phenylenediamine, 14 mL of thionyl chloride and 0.62 mL of concentrated sulfuric acid and was refluxed for one hour. This mixture was cooled and then poured onto ice, and a resultant precipitate was filtered and collected. This precipitate was washed with water till the waste water became neutral and then thoroughly dried to yield 4.6 g of 5-chloro-2,1,3-benzothiadiazole as a crude product (melting point, 50 to 54° C.; yield, 96%). This crude product was vacuum-distilled to yield a pure product of 5-chloro-2,1,3-benzothiadiazole (melting point, 54° C.; yield, 85%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([NH2:9])[CH:3]=1.[S:10](Cl)(Cl)=O.S(=O)(=O)(O)O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2=[N:8][S:10][N:9]=[C:4]2[CH:3]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)N)N
Name
Quantity
14 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.62 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A mixture was prepared
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was cooled
ADDITION
Type
ADDITION
Details
poured onto ice
FILTRATION
Type
FILTRATION
Details
a resultant precipitate was filtered
CUSTOM
Type
CUSTOM
Details
collected
WASH
Type
WASH
Details
This precipitate was washed with water till the waste water
CUSTOM
Type
CUSTOM
Details
thoroughly dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=2C(=NSN2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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